molecular formula C6H5BrCl2N2O2S B3047576 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine CAS No. 1423024-74-1

5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine

Cat. No. B3047576
CAS RN: 1423024-74-1
M. Wt: 319.99
InChI Key: AVJGLOMZKILPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine is a chemical compound with the molecular formula C6H5BrCl2N2O2S . It has a molecular weight of 319.99 .


Synthesis Analysis

The synthesis of related compounds has been reported in a research article . The article describes a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .


Molecular Structure Analysis

The InChI code for 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine is 1S/C6H5BrCl2N2O2S/c1-14(12,13)2-3-10-5(8)4(7)6(9)11-3/h2H2,1H3 .


Chemical Reactions Analysis

The reaction of 5-substituent pyrimidine with Br (A) or Cl (B) has been studied . The reaction mechanism and scope is well investigated .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivative Development

5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives through treatment with methylhydrazine, followed by reactions with carbon disulfide and alkyl halides, resulting in compounds with potential applications in medicinal chemistry (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Regioselectivity Studies

Research on 5-bromo-2,4-dichloro-6-methylpyrimidine, a closely related compound, has provided insights into regioselective reactions, particularly the preferential displacement of halides by ammonia, leading to specific aminopyrimidine derivatives. Such studies enhance the understanding of reaction mechanisms and selectivity, which are crucial for designing targeted synthetic pathways (Doulah et al., 2014).

Antiviral Research

Compounds derived from 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine have been evaluated for their antiviral properties. For instance, derivatives have shown activity against various RNA and DNA viruses, highlighting the potential for developing new antiviral agents. These studies contribute to the broader field of antiviral drug discovery, where novel compounds are continually sought to combat emerging viral threats (Bergstrom et al., 1984).

Future Directions

The research article suggests that the simple synthesis route, free of heavy metal and expensive raw materials, makes it promising to quickly realize this material in large-scale industrial production as a green primary explosive . This work accelerates the upgrade of green primary explosives and enriches future prospects for the design of energetic materials .

properties

IUPAC Name

5-bromo-4,6-dichloro-2-(methylsulfonylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrCl2N2O2S/c1-14(12,13)2-3-10-5(8)4(7)6(9)11-3/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJGLOMZKILPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC(=C(C(=N1)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186657
Record name Pyrimidine, 5-bromo-4,6-dichloro-2-[(methylsulfonyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine

CAS RN

1423024-74-1
Record name Pyrimidine, 5-bromo-4,6-dichloro-2-[(methylsulfonyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-4,6-dichloro-2-[(methylsulfonyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
Reactant of Route 2
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
Reactant of Route 4
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
Reactant of Route 6
5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.